N-[(1H-Indol-3-yl)acetyl]-L-serine
Description
N-[(1H-Indol-3-yl)acetyl]-L-serine is a synthetic indole-acetylated amino acid derivative characterized by the conjugation of L-serine to the indole-3-acetyl group. These derivatives are often explored for their bioactivity, including enzyme inhibition, receptor antagonism, and antimicrobial effects.
Properties
CAS No. |
57105-40-5 |
|---|---|
Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H14N2O4/c16-7-11(13(18)19)15-12(17)5-8-6-14-10-4-2-1-3-9(8)10/h1-4,6,11,14,16H,5,7H2,(H,15,17)(H,18,19)/t11-/m0/s1 |
InChI Key |
NZVIVACUQIGJMI-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Indol-3-yl)acetyl]-L-serine typically involves the reaction of indole derivatives with serine. One common method is the palladium-catalyzed Larock indole synthesis, which is used to create the functionalized indole unit. This method involves a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction . Another method includes the Knoevenagel reaction, where indole-3-yl derivatives are acetylated with simple acetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-Indol-3-yl)acetyl]-L-serine undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
N-[(1H-Indol-3-yl)acetyl]-L-serine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes, including cell signaling and metabolism.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1H-Indol-3-yl)acetyl]-L-serine involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors involved in metabolic pathways, modulating their activity and leading to various biological effects. For instance, it can inhibit certain enzymes, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Functional Differences
- Receptor Affinity: LY303870 exhibits nanomolar affinity for neurokinin-1 (NK-1) receptors, with species-dependent potency (50-fold lower in rats vs. humans) . N-[(1H-Indol-3-yl)acetyl]-L-serine analogues (e.g., glycine and isoleucine derivatives) lack direct receptor data but are hypothesized to modulate indole-related pathways, such as melatonin signaling or auxin metabolism.
- Enzyme Modulation: KCH-1521 (an N-acylurea indole derivative) inhibits talin-mediated endothelial cell adhesion . N-[2-(1H-Indol-3-yl)acetyl]arylsulfonohydrazides show ectonucleotidase inhibition, suggesting utility in purinergic signaling disorders .
Antimicrobial Activity :
Physicochemical Properties
- Solubility : The L-serine residue in this compound likely enhances aqueous solubility compared to hydrophobic variants like the isoleucine derivative .
- Stereochemical Effects : Chiral synthesis methods (e.g., for (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide ) underscore the importance of enantiopurity in bioactivity, a factor relevant to serine derivatives.
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